Dehydromenthofurolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydromenthofurolactone is an organic compound with the molecular formula C10H12O2. It is a member of the benzofuran family, characterized by a benzene ring fused to a furan ring. This compound is known for its unique aroma, often described as hay and coumarin-like .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydromenthofurolactone can be synthesized through various chemical reactions. One common method involves the nitration and nitrosation of menthofuran, leading to remarkable fragmentation and dimerization pathways . The reaction conditions typically involve the use of nitric acid and other nitrating agents under controlled temperatures.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical synthesis. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Dehydromenthofurolactone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Dehydromenthofurolactone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used as a flavoring agent in the food industry due to its unique aroma
Mechanism of Action
The mechanism of action of dehydromenthofurolactone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and receptor interactions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .
Comparison with Similar Compounds
Dehydromenthofurolactone is unique compared to other similar compounds due to its distinct chemical structure and properties. Similar compounds include:
Menthofuran: A precursor in the synthesis of this compound.
p-Menthane lactones: Compounds with similar aromatic properties but different structural features
Properties
CAS No. |
75640-26-5 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(6R)-3,6-dimethyl-5,6-dihydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H12O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
ZRTWVYJNKXXDDT-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CCC2=C(C(=O)OC2=C1)C |
Canonical SMILES |
CC1CCC2=C(C(=O)OC2=C1)C |
density |
1.090-1.096 |
physical_description |
Liquid; hay and coumarin-like aroma |
solubility |
Slightly soluble in water; soluble in oil soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.